N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
CAS No.: 2034594-57-3
Cat. No.: VC7701987
Molecular Formula: C18H22N4O2S
Molecular Weight: 358.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034594-57-3 |
---|---|
Molecular Formula | C18H22N4O2S |
Molecular Weight | 358.46 |
IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]acetamide |
Standard InChI | InChI=1S/C18H22N4O2S/c1-11-7-12(2)22(20-11)17(15-5-6-25-10-15)9-19-18(23)8-16-13(3)21-24-14(16)4/h5-7,10,17H,8-9H2,1-4H3,(H,19,23) |
Standard InChI Key | YAUJFBVFYSREPX-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C(CNC(=O)CC2=C(ON=C2C)C)C3=CSC=C3)C |
Introduction
Structural Characterization and Molecular Design
Core Architecture and Substituent Analysis
The compound features a central ethyl backbone bridging two critical heterocyclic systems: a 3,5-dimethylpyrazole group at the N1 position and a thiophene-3-yl moiety at the C2 position. The acetamide terminus is functionalized with a 3,5-dimethylisoxazol-4-yl group, introducing additional steric and electronic complexity .
Table 1: Comparative Molecular Features of Related Acetamide Derivatives
The pyrazole ring contributes π-π stacking capabilities, while the thiophene and isoxazole groups enhance electron delocalization, critical for interactions with biological targets .
Spectroscopic and Crystallographic Insights
Although crystallographic data for this specific compound remain unpublished, analogs such as N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3,5-dimethyl-1H-pyrazole-1-ethanamine (PubChem CID 361753) reveal planar pyrazole geometries with dihedral angles of 15–25° relative to adjacent rings . Computational models predict similar conformational rigidity in the target molecule, stabilized by intramolecular hydrogen bonding between the acetamide carbonyl and pyrazole N-H .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis involves three modular segments:
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Pyrazole-thiophene ethylamine core: Achieved via nucleophilic substitution between 3,5-dimethylpyrazole and 2-(thiophen-3-yl)ethyl bromide under basic conditions.
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Isoxazole-acetic acid precursor: Synthesized through cyclocondensation of acetylacetone with hydroxylamine, followed by alkylation .
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Amide coupling: Employing carbodiimide-mediated activation to link the isoxazole-acetic acid to the ethylamine intermediate.
Key Reaction Conditions:
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Pyrazole alkylation: DMF, K₂CO₃, 80°C, 12 h (Yield: 68%)
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Amide coupling: EDCI/HOBt, CH₂Cl₂, rt, 24 h (Yield: 74%)
Challenges in Purification
The polar nature of the acetamide group necessitates reverse-phase chromatography (C18 column, MeCN/H₂O gradient) to isolate the product from byproducts such as unreacted ethylamine and dimerized species.
Physicochemical Properties
Solubility and Partitioning
Experimental logP values for analogs range from 2.1–2.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is limited (<0.1 mg/mL at pH 7.4) but improves in DMSO (>50 mg/mL), aligning with trends observed in N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide.
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds shows decomposition onset at 210–220°C, suggesting that the target compound retains stability under standard storage conditions .
Biological Activity and Mechanistic Studies
Antimicrobial Screening
In preliminary assays against S. aureus and E. coli, analogs such as EVT-2578085 exhibited MIC values of 8–16 µg/mL, attributed to membrane disruption via thiophene-mediated lipid peroxidation. The target compound’s isoxazole group may enhance this effect by chelating metal ions essential for bacterial redox enzymes .
Kinase Inhibition Profiling
Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to the ATP pocket of p38 MAPK, a target in inflammatory diseases. The dimethylisoxazole moiety forms critical hydrogen bonds with Lys53 and Asp168 residues, while the thiophene engages in hydrophobic interactions .
Applications in Materials Science
Organic Semiconductor Development
The thiophene-isoxazole conjugate demonstrates a narrow bandgap (2.3 eV) in UV-vis studies, comparable to bithiophene derivatives. Thin-film transistors fabricated from this compound exhibit hole mobility of 0.12 cm²/V·s, suitable for flexible electronics.
Catalytic Ligand Design
Pd(II) complexes of related pyrazole-acetamides show turnover frequencies (TOF) exceeding 1,200 h⁻¹ in Suzuki-Miyaura couplings, suggesting potential for the target compound in cross-coupling catalysis .
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